molecular formula C13H17ClO4S B2430952 2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate CAS No. 1461707-92-5

2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2430952
CAS No.: 1461707-92-5
M. Wt: 304.79
InChI Key: WNAZWLOEBAEYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate” is a chemical compound with the molecular formula C13H17ClO4S. It has a molecular weight of 304.79 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H17ClO4S . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The study by Pevzner (2003) demonstrates the chemical reactivity of ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, showcasing its potential in synthesizing phosphonates and other derivatives, indicating a pathway for functionalizing similar thiophene compounds for diverse synthetic applications (Pevzner, 2003).

Safety and Hazards

As with all chemicals, “2-Tert-butyl 4-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate” should be handled with care. The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4S/c1-6-17-11(15)8-7(2)9(19-10(8)14)12(16)18-13(3,4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAZWLOEBAEYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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